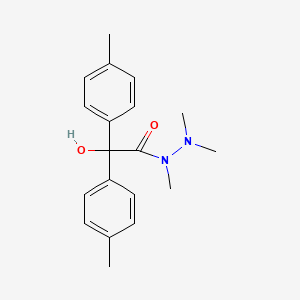![molecular formula C19H27N3O B5779618 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol, also known as ETMQ, is a synthetic compound that has been widely used in scientific research. ETMQ is a quinoline derivative that has shown promising results in various fields of study, including pharmacology, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol involves the formation of a complex with biomolecules, which results in a change in the fluorescence properties of the compound. The binding of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol to DNA results in a shift in the emission wavelength, which can be used to detect DNA damage and mutations.
In cancer cells, 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol binds to the DNA of cancer cells, resulting in the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has been found to have low toxicity towards normal cells and tissues. However, high concentrations of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol can induce cytotoxicity and apoptosis in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in lab experiments include its high sensitivity and selectivity towards biomolecules, its low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in lab experiments include its limited solubility in aqueous solutions and its potential for photobleaching.
Orientations Futures
For the use of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in scientific research include the development of new 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol derivatives with improved solubility and fluorescence properties, the investigation of the potential of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol as a therapeutic agent for various diseases, and the exploration of the use of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol in imaging and diagnostics.
Méthodes De Synthèse
The synthesis of 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol involves the reaction of 8-hydroxyquinoline with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a reducing agent. The reaction yields 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol as a yellow crystalline solid. The purity and yield of the product can be improved by recrystallization and chromatographic techniques.
Applications De Recherche Scientifique
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules, including DNA, RNA, and proteins. 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has been found to have high sensitivity and selectivity towards these biomolecules, making it an ideal tool for bioanalytical applications.
3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol has also been used as a potential anticancer agent. Studies have shown that 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol exhibits cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Propriétés
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-2,6,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-5-21-6-8-22(9-7-21)12-17-15(4)20-18-14(3)10-13(2)11-16(18)19(17)23/h10-11H,5-9,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUXYPROPHGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C=C(C=C3C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethylpiperazin-1-yl)methyl]-2,6,8-trimethylquinolin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)


![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)

